molecular formula C11H14N4S B1617359 4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 77995-54-1

4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B1617359
CAS No.: 77995-54-1
M. Wt: 234.32 g/mol
InChI Key: IAVYMPZJWVYGJY-UHFFFAOYSA-N
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Description

4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused benzothiophene-pyrimidine core with a hydrazino (-NH-NH₂) substituent at position 4 and a methyl group at position 2. The compound is synthesized via a multi-step process starting from cyclohexanone derivatives. Key intermediates include ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (formed via the Gewald reaction), which undergoes cyclization with formamide to yield the pyrimidinone core. Subsequent chlorination with POCl₃ and displacement with hydrazine hydrate introduces the hydrazino group .

The methyl group at position 2 enhances steric stability, while the hydrazino moiety enables further derivatization, such as condensation with aldehydes to form hydrazones or cyclization into triazole derivatives . Physicochemical properties include a melting point of 175°C (for the unsubstituted hydrazino analog) and moderate solubility in polar solvents like ethanol .

Properties

IUPAC Name

(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-6-13-10(15-12)9-7-4-2-3-5-8(7)16-11(9)14-6/h2-5,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVYMPZJWVYGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351409
Record name 4-Hydrazinyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77995-54-1
Record name 4-Hydrazinyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Intermediate 4 (4-Chloro Derivative)

  • Reaction: Chlorination of Intermediate 3 with phosphorus oxychloride (POCl3).
  • Conditions: Reflux at 110°C for 3 hours.
  • Work-up: After cooling, the reaction mixture is evaporated under reduced pressure, dissolved in ethyl acetate, neutralized with saturated sodium bicarbonate, extracted, washed with saturated sodium chloride solution, and dried.
  • Yield: Approximately 97% yield of Intermediate 4 as a white solid.
  • Reference: US patent US2022/227782 and chemical synthesis reports.

Nucleophilic Substitution with Hydrazine Hydrate

  • Reaction: Intermediate 4 is treated with hydrazine hydrate (99.9%) in absolute ethanol.
  • Conditions: Reflux with stirring, typically for several hours (e.g., 6-8 hours) until the reaction completes.
  • Outcome: The chlorine atom at the 4-position is substituted by the hydrazino group, yielding 4-Hydrazino-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
  • Isolation: The product precipitates upon cooling and is collected by filtration, followed by recrystallization from ethanol or ethanol/acetone mixtures.
  • Yield: High yields reported, typically around 79% to 85% depending on purification.

Alternative Synthetic Routes and Derivative Formation

  • Reaction of the 4-chloro intermediate with various nucleophiles (anilines, benzyl amines, thiosemicarbazide) can yield different derivatives, but hydrazine hydrate specifically yields the hydrazino derivative.
  • Hydrazine hydrate can also react with thiourea derivatives to form hydrazino analogs after extrusion of sulfur atoms, providing alternative pathways to related compounds.
  • The hydrazino derivative can be further functionalized by condensation with aldehydes to form hydrazones, which are useful intermediates for synthesizing fused heterocycles.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclization to form Intermediate 3 Amino ester + formamide, reflux 2-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one - Starting core structure
2 Chlorination of Intermediate 3 POCl3, reflux at 110°C, 3 h 4-Chloro-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (Intermediate 4) 97 Key intermediate for substitution
3 Nucleophilic substitution with hydrazine Hydrazine hydrate (99.9%), reflux in ethanol, 6-8 h 4-Hydrazino-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine 79-85 Final target compound

Research Findings and Analytical Data

  • Spectral Analysis: The hydrazino derivative exhibits characteristic IR bands for NH2 groups (~3300 cm^-1), C=N stretching (~1627 cm^-1), and other heterocyclic vibrations confirming structure.
  • Melting Point: Reported melting points around 175-180°C, consistent with literature values.
  • Purity and Yield: High purity confirmed by recrystallization and spectral data; yields are consistently high when reaction conditions are optimized.
  • Synthetic Utility: The hydrazino group serves as a versatile functional handle for further derivatization into biologically active fused heterocycles such as pyrazolo-, imidazolo-, and triazolobenzothienopyrimidines.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while substitution reactions can produce a variety of substituted benzothieno-pyrimidines.

Scientific Research Applications

4-Hydrazino-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydrazino-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The hydrazino group is particularly important for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with structurally related compounds, emphasizing substituents, synthesis, and bioactivity:

Compound Substituents Synthesis Melting Point Bioactivity References
This compound 4-NH-NH₂, 2-CH₃ Chloropyrimidine intermediate + hydrazine hydrate 175°C (analog) Anticancer, antimicrobial
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) 4-benzylpiperazinyl Chloropyrimidine + benzylpiperazine 134–135°C Not reported
4-(3,5-Disubstituted pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (7a) Pyrazole at position 4 Condensation of hydrazino derivative with 1,3-dicarbonyl compounds Not reported Potential CNS modulation
4-Chloro-2-chloromethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 4-Cl, 2-CH₂Cl Chlorination of pyrimidinone intermediate Not reported Intermediate for further functionalization
2-[(Diethylamino)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-(diethylaminomethyl), 4-ketone Aza-Wittig reaction with iminophosphorane Not reported Not reported
4-[(2E)-2-(3-Pyridinylmethylene)hydrazino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 4-hydrazone with pyridine Condensation of hydrazino derivative with nicotinaldehyde 220°C (analog) Anticancer (in silico docking studies)

Key Observations:

Substituent Effects on Bioactivity: The hydrazino group (as in the target compound) enables antimicrobial and antitumor activity, likely via interaction with cellular hydrolases or DNA . Bulky substituents like benzylpiperazinyl (4c) reduce reactivity but may enhance blood-brain barrier penetration .

Synthetic Flexibility: Chloropyrimidine intermediates (e.g., 4-chloro derivatives) serve as universal precursors for nucleophilic substitutions, enabling diverse functionalization . Hydrazino derivatives are pivotal for synthesizing fused heterocycles (e.g., triazoles, pyrazoles), expanding pharmacological scope .

Thermal Stability :

  • Melting points correlate with molecular symmetry; derivatives with planar substituents (e.g., pyridinylmethylene hydrazone) exhibit higher thermal stability (220°C) .

Biological Activity

4-Hydrazino-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C10H12N4S
  • CAS Number : 77995-54-1

The structure features a hydrazino group attached to a tetrahydrobenzothieno-pyrimidine core, which is crucial for its biological activity.

Antitumor Activity

Research indicates that 4-hydrazino-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Antitumor Effects

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18Inhibition of DNA synthesis and repair

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Case Study: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

Neuroprotective Effects

Emerging evidence suggests that 4-hydrazino-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine may possess neuroprotective properties. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells.

Mechanism of Neuroprotection

The neuroprotective effects are attributed to:

  • Reduction of Reactive Oxygen Species (ROS) : The compound scavenges free radicals.
  • Inhibition of Neuroinflammatory Cytokines : It downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. What are the established synthetic routes for 4-hydrazino-2-methyl-tetrahydrobenzothienopyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with a tetrahydrobenzothieno[2,3-d]pyrimidine core. For example, hydrazine derivatives can be introduced via nucleophilic substitution of chloro intermediates (e.g., 4-chloro precursors) under reflux with hydrazine hydrate in solvents like ethanol or pyridine. Reaction duration (e.g., 25 hours for hydrazine substitution) and temperature (e.g., 80–100°C) critically impact yield and purity . Characterization via NMR, HPLC, and elemental analysis is essential to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

1H/13C NMR is critical for confirming hydrazino (–NH–NH2) and methyl substituents. Infrared (IR) spectroscopy identifies N–H stretches (3100–3300 cm⁻¹) and C=S/C=N vibrations. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves conformational details, such as intramolecular hydrogen bonding .

Q. What methodologies are effective in evaluating its biological activity?

Standard in vitro assays include:

  • Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria.
  • Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination).
  • Docking studies : Molecular docking with target proteins (e.g., EGFR, using AutoDock Vina) to predict binding affinities .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation or acylation of the hydrazino group be addressed?

Regioselectivity is influenced by electronic and steric factors. For example:

  • Alkylation : Use bulky alkylating agents (e.g., tert-butyl bromide) to favor N1-substitution over N2.
  • Acylation : Acetic anhydride in THF at 0°C selectively acylates the terminal hydrazine nitrogen.
    Monitor reaction progress via TLC and optimize using green chemistry principles (e.g., aqueous/organic biphasic systems) to reduce byproducts .

Q. What computational strategies resolve contradictions in reported bioactivity data?

Contradictions may arise from assay variability or structural analogs. Approaches include:

  • Molecular dynamics (MD) simulations : Compare ligand-protein stability over 100-ns trajectories.
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with activity trends.
  • Meta-analysis : Cross-reference IC50 values across studies, accounting for cell line differences (e.g., HepG2 vs. MCF-7) .

Q. How does the compound’s conformational flexibility impact its pharmacological profile?

The tetrahydrobenzothieno core adopts a boat conformation, stabilized by C–H⋯π interactions. Hydrazino group rotation allows adaptive binding to enzyme pockets (e.g., EGFR’s ATP-binding site). Flexibility can be constrained via cyclization (e.g., forming triazolo derivatives) to enhance selectivity .

Q. What strategies mitigate instability of the hydrazino group under oxidative conditions?

  • Protecting groups : Use Boc (tert-butoxycarbonyl) to shield –NH–NH2 during synthesis.
  • Stabilizing agents : Add antioxidants (e.g., ascorbic acid) in biological assays.
  • Derivatization : Convert hydrazino to hydrazones (e.g., with aldehydes) for improved shelf life .

Data Analysis and Optimization

Q. How should researchers optimize reaction yields for scaled-up synthesis?

  • DoE (Design of Experiments) : Vary solvent (e.g., DMF vs. THF), catalyst (e.g., AlCl3), and temperature to identify optimal conditions.
  • Catalyst screening : Transition metals (e.g., Pd/C) may enhance cyclization efficiency.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity product (>95%) .

Q. What analytical approaches resolve contradictory spectral data in structural elucidation?

  • 2D NMR : HSQC and HMBC differentiate overlapping signals in complex spectra.
  • Isotopic labeling : 15N-labeled hydrazino groups clarify nitrogen connectivity.
  • Crystallography : Compare experimental XRD data with computational (DFT) predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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